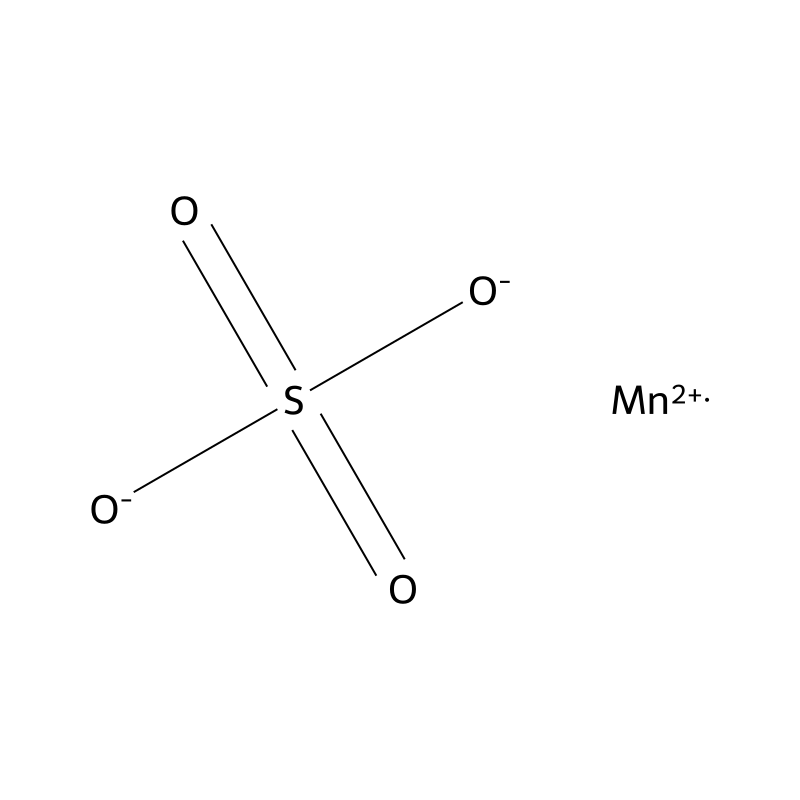Manganese sulfate
MnO4S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
MnO4S
Molecular Weight
InChI
InChI Key
SMILES
Solubility
70 G/100 CC OF WATER @ 70 °C
SOL IN ALCOHOL; INSOL IN ETHER
Slightly soluble in methanol.
Synonyms
Canonical SMILES
Enzyme Activation and Function:
Mn²⁺ acts as a cofactor for several key enzymes involved in various cellular processes, including:
- Carbohydrate metabolism: Enzymes like pyruvate carboxylase and phosphoenolpyruvate carboxykinase require Mn²⁺ for their proper function, which is crucial for energy production and cellular growth .
- Superoxide dismutase (SOD) activity: MnSOD, a specific type of SOD, utilizes Mn²⁺ to scavenge free radicals and protect cells from oxidative stress .
- Glycosylation: Mn²⁺ plays a role in the enzyme-dependent glycosylation of proteins, which affects protein folding, stability, and function https://www.mpbiochina.com/media/document/file/datasheet/dest/m/p//d/s//0/2/1/6/0/MP_DS_02160041.pdf.
Inducing Chromosomal Abnormalities:
MnSO₄ can be used to induce chromosomal abnormalities in plant cells for research purposes. By altering the mitotic spindle's structure and function, Mn²⁺ disrupts cell division, leading to chromosome breaks, missegregation, and polyploidy (abnormal chromosome number) . This application is valuable in studying the mechanisms of chromosome segregation and the consequences of chromosomal abnormalities in plant development.
Other Applications:
Beyond cell culture, MnSO₄ finds use in various research fields, including:
- Fertility research: As a micronutrient, Mn²⁺ is essential for plant growth and development. MnSO₄ can be used to study its role in plant nutrition and address deficiencies .
- Environmental remediation: Research explores the potential of MnSO₄ to reduce the bioavailability of harmful heavy metals like cadmium in contaminated soils, thereby minimizing their uptake by plants .
Manganese sulfate, known chemically as manganese(II) sulfate, is an inorganic compound with the formula MnSO₄. It commonly occurs as a pale pink deliquescent solid and is often found in its hydrated forms, such as the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), and heptahydrate (MnSO₄·7H₂O) . Manganese sulfate is notable for its role in various biological and industrial processes, particularly as a source of manganese ions which are essential for many enzymatic reactions.
Safety Precautions:
- Wear gloves, eye protection, and a respirator when handling manganese sulfate powder.
- Ensure proper ventilation in the workplace.
- Wash hands thoroughly after handling the compound.
Manganese sulfate plays a crucial role in biological systems, particularly in plants where it acts as a micronutrient essential for enzyme activation. It is involved in the functioning of approximately 30-35 enzymes, including those responsible for photosynthesis and nitrogen metabolism . Deficiency in manganese can lead to various physiological disorders in plants, such as reduced growth and chlorosis.
Several methods can be employed to synthesize manganese sulfate:
- Direct Reaction: Directly reacting manganese metal with dilute or concentrated sulfuric acid.
- Reduction of Manganese Dioxide: Using sulfur dioxide or oxalic acid to reduce manganese dioxide in acidic conditions.
- Chemical Oxidation: Oxidizing manganese compounds with potassium permanganate or other oxidizing agents .
Manganese sulfate shares similarities with several other metal sulfates but has unique properties due to its specific oxidation state and hydration forms. Below is a comparison with related compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Chromium(III) sulfate | Cr₂(SO₄)₃ | Used in dyeing and tanning; has chromium in +3 state. |
| Iron(II) sulfate | FeSO₄ | Commonly used as a fertilizer; iron in +2 state. |
| Copper(II) sulfate | CuSO₄ | Known for its blue color; used as a fungicide and algaecide. |
| Zinc sulfate | ZnSO₄ | Used for agricultural applications; zinc plays vital roles in enzyme function. |
Manganese sulfate's distinct pink color, solubility properties, and role as an essential nutrient set it apart from these similar compounds . Its unique involvement in biological processes further emphasizes its importance compared to other metal sulfates.
Physical Description
Color/Form
Boiling Point
Density
Melting Point
UNII
Related CAS
10101-68-5 (tetrahydrate)
10124-55-7 (unspecified manganese salt)
13444-72-9 (manganese(+3)[3:2] salt)
15244-36-7 (unspecified hydrate)
GHS Hazard Statements
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Health Hazard;Environmental Hazard
Impurities
Other CAS
7785-87-7
Associated Chemicals
Manganese sulfate monohydrate;10034-96-5
Wikipedia
Use Classification
Methods of Manufacturing
Manganous oxide + sulfuric acid (salt formation); manganese ores + sulphuric acid (acid extraction; coproduced with manganese dioxide).
General Manufacturing Information
Interactions
EFFECTS OF PARENTERAL METAL SUPPLEMENTS ON SALICYLATE TERATOGENICITY WAS STUDIED IN RATS. MANGANOUS SULFATE (10 MG/KG) SIGNIFICANTLY ENHANCED TERATOGENIC EFFECTS OF SODIUM SALICYLATE.
Manganese-bilirubin (Mn-BR)-induced cholestasis in rats is associated with altered lipid composition of various hepatic subcellular fractions. Increased bile canalicular (BCM) cholesterol content in Mn-BR cholestasis & the intracellular source of the accumulating cholesterol were investigated. To label the total hepatic cholesterol pool, male Sprague-Dawley rats were given ip 3H-cholesterol, followed 18 hr later by 2-14C-mevalonic acid (a precursor of cholesterol synthesis). To induce cholestasis, manganese (Mn, 4.5 mg/kg) & bilirubin (BR, 25 mg/kg) were injected iv; animals were killed 30 min after BR injection; canalicular and sinusoidal membranes, microsomes, mitochondria, & cytosol were isolated. Total cholesterol content of each fraction was determined by spectrophotometric techniques as well as radiolabeled techniques. In Mn-BR cholestasis, the total cholesterol concns of BCM & cytosol were significantly increased. Also, the contribution of 14C-labeled cholesterol (newly synthesized cholesterol) was enhanced in all isolated cellular fractions. The results are consistent with the hypothesis that accumulation of newly synthesized cholesterol in BCM is involved in Mn-BR cholestasis. An enhanced rate of synthesis of cholesterol, however, does not appear to be the causal event, as the activity of HMG-CoA reductase (rate-limiting enzyme in cholesterol synthesis), assessed in vitro, was decreased following Mn-BR treatment. Treatment with the Mn-BR combination may affect other aspects of intracellular cholesterol dynamics.








